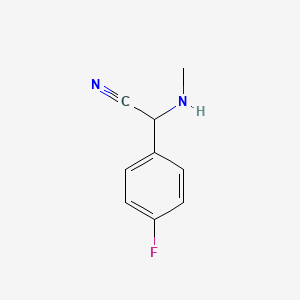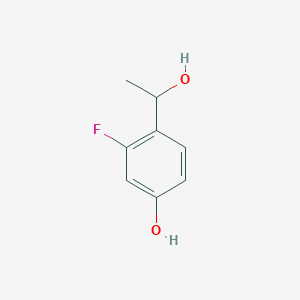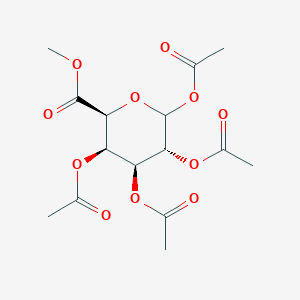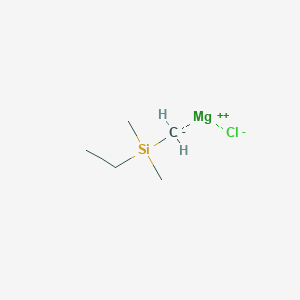
Magnesium;ethyl-methanidyl-dimethylsilane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is an organomagnesium compound with the molecular formula C5H13ClMgSi. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride can be synthesized through the reaction of magnesium with ethyl-dimethylsilane chloride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C2H5Si(CH3)2Cl→C2H5Si(CH3)2MgCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where magnesium turnings are reacted with ethyl-dimethylsilane chloride under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent moisture and oxygen interference.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with.
Wissenschaftliche Forschungsanwendungen
Magnesium;ethyl-methanidyl-dimethylsilane;chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It aids in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of magnesium;ethyl-methanidyl-dimethylsilane;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride (MgCl2): Used as a Lewis acid catalyst in various organic reactions.
Ethylmagnesium bromide (EtMgBr): Another Grignard reagent used in similar applications.
Uniqueness
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is unique due to the presence of the dimethylsilane group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of silicon-containing organic compounds.
Eigenschaften
Molekularformel |
C5H13ClMgSi |
|---|---|
Molekulargewicht |
161.00 g/mol |
IUPAC-Name |
magnesium;ethyl-methanidyl-dimethylsilane;chloride |
InChI |
InChI=1S/C5H13Si.ClH.Mg/c1-5-6(2,3)4;;/h2,5H2,1,3-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XGNVITIFKUCENK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Si](C)(C)[CH2-].[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)

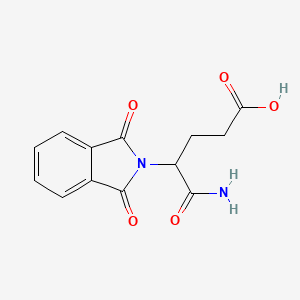




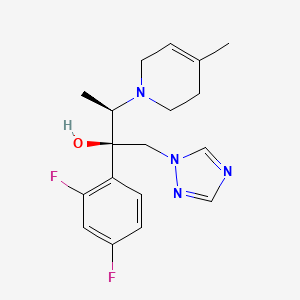
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)

